tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Description
tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a substituted 4,5-dihydro-1,2-oxazole (oxazoline) ring. The oxazoline ring is substituted with methyl groups at positions 3 and 5, conferring steric bulk and influencing electronic properties. This compound is likely used in organic synthesis as an intermediate for protecting amines or in medicinal chemistry for modulating pharmacokinetic properties.
Structural Characterization:
The compound’s structure can be elucidated via nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies isolating natural products like Zygocaperoside, where $ ^1\text{H} $- and $ ^{13}\text{C} $-NMR data were critical for unambiguous identification . X-ray crystallography using programs like SHELX may also validate its three-dimensional conformation, particularly for resolving stereochemical details .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(3,5-dimethyl-4H-1,2-oxazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-8-6-11(5,16-13-8)7-12-9(14)15-10(2,3)4/h6-7H2,1-5H3,(H,12,14) |
InChI Key |
WRIKBUHIOJOHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1)(C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxazoline ring may also interact with other molecular targets, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Other Oxazoline Derivatives
Oxazoline rings are versatile in coordination chemistry and catalysis due to their tunable steric and electronic profiles. Key differences between tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate and analogous oxazolines include:
| Compound | Substituents | Electronic Effects | Applications |
|---|---|---|---|
| Target compound | 3,5-dimethyl, Boc-protected | Enhanced steric hindrance | Amine protection, chiral synthesis |
| 2-(tert-butyl)-4,5-dihydro-1,3-oxazole | tert-butyl at C2 | Increased hydrophobicity | Ligand in asymmetric catalysis |
| 4,5-dihydro-1,2-oxazole-3-carboxylic acid | Carboxylic acid at C3 | Polar, hydrogen-bonding capability | Metal-organic frameworks (MOFs) |
The tert-butyl and Boc groups in the target compound reduce polarity, improving solubility in organic solvents compared to polar derivatives like carboxylic acid-substituted oxazolines.
Comparison with Carbamate-Containing Compounds
Carbamates are widely used as protecting groups and prodrugs. Key distinctions include:
| Compound | Protecting Group | Stability | Cleavage Conditions |
|---|---|---|---|
| tert-butyl N-[(3,5-dimethyl-oxazolyl)methyl]carbamate | Boc | Acid-labile | Trifluoroacetic acid (TFA) |
| Benzyl carbamate | Benzyloxycarbonyl (Cbz) | Hydrogenolysis-sensitive | $ \text{H}_2/\text{Pd-C} $ |
| 9-Fluorenylmethyl carbamate (Fmoc) | Fmoc | Base-sensitive | Piperidine, DBU |
The Boc group in the target compound offers compatibility with basic conditions, unlike acid-labile Fmoc, making it suitable for sequential protection strategies .
Thiazole vs. Oxazoline Carbamates
Thiazole-containing carbamates, such as those in Pharmacopeial Forum (PF 43(1)), exhibit distinct electronic properties due to sulfur’s electronegativity versus oxygen in oxazolines. For example, (S)-N-[(2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)... derivatives show enhanced π-π stacking interactions in biological targets compared to oxazoline analogs .
| Feature | Oxazoline-Based Carbamate | Thiazole-Based Carbamate |
|---|---|---|
| Ring Aromaticity | Non-aromatic (saturated) | Aromatic (thiazole) |
| Electron Density | Electron-rich (O donor) | Moderate (S less electronegative) |
| Biological Interactions | Limited π-stacking; H-bonding potential | Strong π-stacking; metal coordination |
Physicochemical and Functional Properties
- Solubility : The tert-butyl group enhances lipophilicity, favoring organic phases, whereas hydroxylated analogs (e.g., 3-hydroxy derivatives) exhibit aqueous solubility .
- Stability : Boc carbamates are stable under basic conditions but cleave rapidly under acidic conditions, unlike thiazole derivatives, which may require enzymatic cleavage .
Biological Activity
Tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is an organic compound characterized by the presence of a tert-butyl carbamate group and a 4,5-dihydro-1,2-oxazole ring. This unique structure imparts specific biological activities and potential applications in various fields such as medicinal chemistry and agrochemicals.
| Property | Value |
|---|---|
| CAS No. | 2648998-92-7 |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.3 g/mol |
| Purity | ≥95% |
| Origin | United States |
The biological activity of tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is primarily attributed to its interaction with specific enzymes and receptors. The oxazoline ring can act as a ligand, facilitating binding to metal ions or active sites of enzymes. This interaction can modulate enzyme activity, leading to various biological outcomes.
Enzyme Inhibition Studies
Research has shown that compounds containing oxazoline structures can exhibit significant inhibitory effects on various enzymes. For example:
- Cholinesterase Inhibition : Several studies have indicated that oxazoline derivatives can inhibit cholinesterase activity, which is crucial for neurotransmitter regulation. In a profiling study of 976 chemicals, cholinesterase inhibitors were identified among oxazoline derivatives .
- Cytochrome P450 (CYP) Interaction : Compounds similar to tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate have shown activity as CYP enzyme modulators. This interaction is vital for drug metabolism and detoxification processes in the liver .
Case Studies
- Herbicidal Activity : A study on the herbicidal properties of 4,5-dihydro-1,2-oxazole derivatives demonstrated their effectiveness against specific weed species. The unique structure of these compounds enhances their ability to target plant-specific pathways while minimizing effects on non-target organisms .
- Antibacterial Potential : Research into five-membered heterocycles has highlighted their role in developing antibacterial agents. Compounds similar to tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate have been explored for their potential as antibiotics due to their ability to disrupt bacterial cell functions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of tert-butyl N-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate, it is useful to compare it with related compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Lacks the oxazoline ring | Limited biological activity |
| Oxazoline derivatives | Contains oxazoline ring | Variable enzyme inhibition |
| Tert-butyl N-(substituted) carbamates | Varies based on substituent structure | Potential for diverse biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
